An In-depth Technical Guide to 1-Oleoyl-3-palmitoylglycerol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 1-Oleoyl-3-palmitoylglycerol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-3-palmitoylglycerol is a specific diacylglycerol (DAG) molecule of significant interest in various scientific disciplines, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism and a crucial second messenger in signal transduction, understanding its chemical and structural properties is paramount for researchers. This technical guide provides a comprehensive overview of 1-Oleoyl-3-palmitoylglycerol, detailing its chemical characteristics, structure, relevant experimental protocols, and its role in cellular signaling.
Chemical Structure and Properties
1-Oleoyl-3-palmitoylglycerol consists of a glycerol (B35011) backbone esterified with an oleic acid molecule at the sn-1 position and a palmitic acid molecule at the sn-3 position. The sn-2 hydroxyl group remains free.
Table 1: Chemical Identifiers and Properties of 1-Oleoyl-3-palmitoylglycerol
| Property | Value | Source |
| IUPAC Name | (3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | [1] |
| Chemical Formula | C37H70O5 | [1] |
| Molecular Weight | 594.95 g/mol | [2] |
| CAS Number | 3343-30-4 | [2] |
| Appearance | Colorless to pale yellow oil at room temperature. | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethyl acetate; Insoluble in water.[3] | |
| Melting Point | Not precisely defined; exists as an oil at room temperature. | |
| Boiling Point | Data not readily available. | |
| Density | Data not readily available. | |
| Refractive Index | Data not readily available. |
Experimental Protocols
Synthesis of 1-Oleoyl-3-palmitoylglycerol
The synthesis of 1-Oleoyl-3-palmitoylglycerol is most effectively and selectively achieved through enzymatic methods, primarily utilizing 1,3-regiospecific lipases. This approach minimizes the formation of unwanted byproducts and allows for precise control over the final structure.
Protocol: Two-Step Enzymatic Synthesis
This protocol is adapted from methodologies described for the synthesis of structured triglycerides.[4]
Step 1: Synthesis of 2-Monopalmitin (2-MP)
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Reaction Setup: In a suitable reaction vessel, dissolve tripalmitin (B1682551) in an organic solvent (e.g., hexane).
-
Enzyme Addition: Add a 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei).
-
Alcoholysis: Introduce a short-chain alcohol (e.g., ethanol) to initiate the alcoholysis reaction.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion to 2-MP is achieved.
-
Purification: Isolate the 2-MP from the reaction mixture by crystallization at a low temperature.
Step 2: Esterification of 2-MP with Oleic Acid
-
Reaction Setup: Combine the purified 2-MP and oleic acid in a solvent-free system or a minimal amount of an appropriate organic solvent.
-
Enzyme Addition: Add the same 1,3-regiospecific lipase.
-
Esterification: Heat the mixture to the optimal temperature for the lipase (e.g., 60°C) under vacuum to remove the water produced during the reaction, driving the equilibrium towards product formation.
-
Monitoring: Monitor the formation of 1-Oleoyl-3-palmitoylglycerol using HPLC or GC.
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel to separate it from unreacted substrates and byproducts.
Analysis of 1-Oleoyl-3-palmitoylglycerol
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of diacylglycerols.[5][6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For instance, a gradient of acetonitrile (B52724) and isopropanol (B130326) can effectively separate different diacylglycerol isomers.[7] An isocratic elution with 100% acetonitrile has also been reported.[5][6]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used.[5][6][7]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or the initial mobile phase) and filter through a 0.45 µm filter before injection.[7]
-
Quantification: For quantitative analysis, a calibration curve should be generated using a certified standard of 1-Oleoyl-3-palmitoylglycerol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acids and, after derivatization, diacylglycerols.[8]
-
Derivatization: The free hydroxyl group of the diacylglycerol must be derivatized to increase its volatility for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers is a common method.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized diacylglycerols.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Analysis: The mass spectrum of the derivatized 1-Oleoyl-3-palmitoylglycerol will show characteristic fragmentation patterns that can be used for its identification. Quantification can be achieved by using an appropriate internal standard.
-
Signaling Pathway
1-Oleoyl-3-palmitoylglycerol, as a diacylglycerol, is a critical second messenger in various cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isoforms.[9]
The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway
This pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms (cPKCs).[9][11] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.
The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway.
Conclusion
1-Oleoyl-3-palmitoylglycerol is a diacylglycerol with well-defined chemical and structural properties that underpin its crucial roles in cellular metabolism and signaling. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, enabling further research into its biological functions. A thorough understanding of its involvement in the DAG-PKC signaling pathway is essential for researchers in drug discovery and development, as dysregulation of this pathway is implicated in various diseases. This technical guide serves as a valuable resource for scientists working with this important lipid molecule.
References
- 1. 1-Oleoyl-3-palmitoylglycerol | C37H70O5 | CID 24802447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
